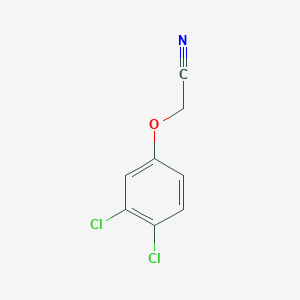

2-(3,4-Dichlorophenoxy)acetonitrile

Übersicht

Beschreibung

2-(3,4-Dichlorophenoxy)acetonitrile is a chemical compound with the CAS Number: 38949-69-8. It has a molecular weight of 202.04 and is usually stored at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The target products were obtained in 58-72% yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2NO/c9-7-2-1-6 (5-8 (7)10)12-4-3-11/h1-2,5H,4H2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Herbicides Using 2-(3,4-Dichlorophenoxy)acetonitrile

Herbicide Synthesis One of the primary scientific applications of this compound is in the synthesis of herbicides. Bandgar and Naik (1998) explored the synthesis of effective herbicides by using 2, 4-Dichlorophenoxy acetic acid anion supported on an anion exchange resin. This synthesis process involved treating the supported acid anion with dihalides in acetonitrile to yield diesters of 2, 4-dichlorophenoxy acetic acid, which have herbicidal properties (Bandgar & Naik, 1998).

Herbicide Analysis in Soil Another research conducted by Kashyap et al. (2005) focused on the analysis of 2,4-Dichlorophenoxy acetic acid (2,4-D) in soil. They developed a method to extract the herbicide from soil samples using acetonitrile in a modified Soxhlet apparatus, followed by analysis using high-performance liquid chromatography (HPLC) with UV detection. This study highlights the relevance of 2,4-D, a derivative of this compound, in agricultural applications and its analysis in environmental samples (Kashyap et al., 2005).

Scientific Research Beyond Herbicides

Fluorescent Probes for Metal Ions Fang et al. (2014) reported on a rhodamine-azacrown derivative that responds to Al3+ and Fe3+ in ethanol–water solutions and selectively to Al3+ in acetonitrile. This study indicates a potential application of this compound derivatives in the development of fluorescent probes for detecting specific metal ions in different solvent environments (Fang et al., 2014).

Development of Sensing Electrodes Research by Sannicolo et al. (1998) involved the synthesis of functionalized cyclopentadithiophenes in acetonitrile for developing lithium- and sodium-sensing electrodes. This work illustrates the potential of this compound derivatives in the creation of advanced materials for sensing applications (Sannicolo et al., 1998).

Ionic Liquids as Herbicides and Plant Growth Regulators Pernak et al. (2013) explored the synthesis of new ionic liquids (ILs) containing the (2,4-dichlorophenoxy)acetate anion. These ILs demonstrated higher biological activity than traditional herbicides and plant growth regulators, suggesting another avenue for the application of this compound derivatives (Pernak et al., 2013).

Long-term Impact on Soil Microbial Populations The long-term application of 2,4-D, a compound related to this compound, was studied by Rai (1992) to understand its effects on microbial populations and biochemical processes in soil. This research is significant in assessing the environmental impact of such compounds (Rai, 1992).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds have shown antifungal activity against candida atcc species

Mode of Action

It is known that related compounds can inhibit the growth of certain fungi, such as candida atcc species . The specific interactions between 2-(3,4-Dichlorophenoxy)acetonitrile and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Given the antifungal activity of related compounds , it is possible that this compound may interfere with pathways essential for fungal growth and survival

Result of Action

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQAEZYNTJNSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2580518.png)

![N'-(3-chloro-4-methylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2580525.png)

![Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2580526.png)

![2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)

![3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2580534.png)